
2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid is a quinoline derivative known for its interesting biological properties. Quinoline derivatives have been extensively studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid typically involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This reaction leads to the formation of the desired compound through an efficient and regioselective O-alkylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of metal salts, such as silver nanoparticles, is crucial in organic synthesis due to their high selectivity and enhanced reaction rates .
化学反応の分析
Types of Reactions
2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in developing new therapeutic agents.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit mammalian topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to cytotoxic effects on cancer cells, making the compound a potential anticancer agent .
類似化合物との比較
Similar Compounds
3-Acetyl-4-phenylquinolines: These compounds are good synthons for pharmacologically active compounds with antibacterial, antifungal, and anticancer properties.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. The presence of the chloro and phenyl groups enhances its potential as a therapeutic agent compared to other quinoline derivatives .
特性
分子式 |
C17H12ClNO2 |
|---|---|
分子量 |
297.7 g/mol |
IUPAC名 |
2-(2-chloro-4-phenylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C17H12ClNO2/c18-17-13(10-15(20)21)16(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-17/h1-9H,10H2,(H,20,21) |
InChIキー |
HNFWYUUBXFQCLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one](/img/structure/B11833209.png)
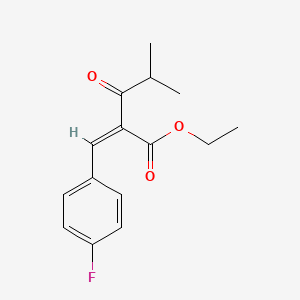
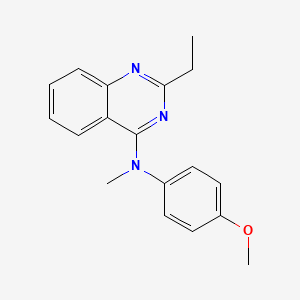
![N-benzyl({5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833216.png)
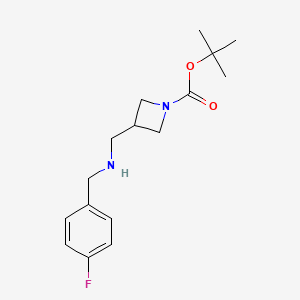
![4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11833225.png)
![2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11833233.png)
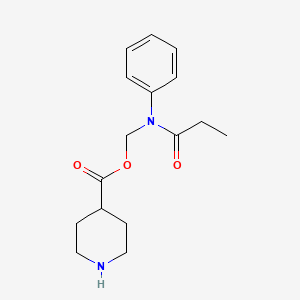

![9-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11833248.png)
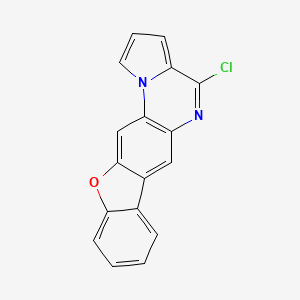

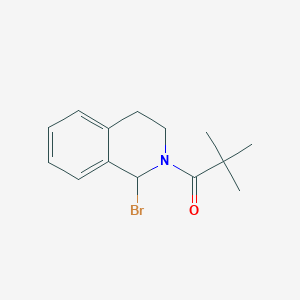
![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)
